N-(3,4-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
Description
N-(3,4-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a heterocyclic acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the acetamide nitrogen and a 2,3-dioxo-tetrahydropyrazine ring linked via a methylene bridge. This compound combines a planar amide group with a rigid tetrahydropyrazine moiety, which may influence its conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-8-9-16(12-15(14)2)21-18(24)13-22-10-11-23(20(26)19(22)25)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJOSDKEOUZQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 349.4 g/mol. The structure includes a tetrahydropyrazine ring and multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 904525-96-8 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific mechanisms include the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacteria and fungi. Studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic pathways. The effectiveness varies with different strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Insecticidal Effects
Preliminary studies indicate that this compound possesses insecticidal properties. It was found to affect the nervous system of target insects, leading to paralysis and death. This suggests potential applications in agricultural pest management.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates p53 signaling pathways, leading to increased apoptosis rates in treated cells.
Study 2: Antimicrobial Efficacy
A study conducted by Pharmaceutical Biology assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens. The study concluded that further structural modifications could enhance its efficacy.
Study 3: Insecticidal Activity
Research published in Pest Management Science evaluated the insecticidal effects on Aedes aegypti larvae. The compound demonstrated an LC50 value of 25 ppm after 48 hours of exposure, indicating significant lethality compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives:
*Estimated based on structural similarity.
Key Structural and Functional Comparisons
In contrast, 2,6-diethylphenyl substituents in alachlor () are critical for herbicidal activity, suggesting that alkyl chain length and branching influence target specificity . Chloro substituents (e.g., in alachlor and dichlorophenyl derivatives) are associated with pesticidal and antimicrobial activity, while methoxy groups (e.g., in ) may modulate metabolic stability .
Heterocyclic Moieties
- The 2,3-dioxo-tetrahydropyrazine ring in the target compound introduces hydrogen-bonding capability, as seen in structurally related molecules (), which could enhance crystallinity or protein-binding affinity .
- Pyrazol-4-yl and triazol-thio groups () exhibit distinct electronic profiles, with sulfur atoms in thioacetamides influencing redox properties or enzyme inhibition .
Physical Properties Melting points vary significantly: the diethylamino analog (66–69°C) is low compared to the dichlorophenyl-pyrazol derivative (200–202°C), reflecting differences in molecular rigidity and intermolecular forces .
Synthetic Routes
- Many acetamides are synthesized via carbodiimide-mediated coupling (), while palladium-catalyzed cross-coupling () is employed for complex heterocycles. The target compound may follow similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
